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molecular formula C12H14O5 B1295999 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid CAS No. 5333-34-6

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Cat. No. B1295999
M. Wt: 238.24 g/mol
InChI Key: BUAYFJKMVBIPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225406

Procedure details

A 5-carboxymethyl-2-mercaptothiazole derivative can be prepared by reacting veratrole with succinic anhydride in the presence of anhydrous aluminum chloride to obtain 3-(3,4-dimethoxybenzoyl)propionic acid, subjecting the compound to demethylation with hydrobromic acid to obtain 3-(3,4-dihydroxybenzoyl)propionic acid, subjecting the compound to enol-lactonation in the presence of acetic anhydride and sodium acetate, reacting the resulting compound sequentially with N-bromosuccinimide and with diphenyldiazomethane to obtain 3-(3,4-diacetoxybenzoyl)-3-bromopropionate, and further reacting the compound with ammonium dithiocarbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC1SC(S)=NC=1)(O)=O.[C:11]1([O:19][CH3:20])[C:12](=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:13][CH3:14].[C:21]1(=[O:27])[O:26][C:24](=[O:25])[CH2:23][CH2:22]1.[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:14][O:13][C:12]1[CH:15]=[C:16]([CH:17]=[CH:18][C:11]=1[O:19][CH3:20])[C:21]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])=[O:27] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC1=CN=C(S1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)CCC(=O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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